molecular formula C22H45NO4 B1239703 Diethanolamine oleate CAS No. 13961-86-9

Diethanolamine oleate

Cat. No. B1239703
CAS RN: 13961-86-9
M. Wt: 387.6 g/mol
InChI Key: KQHZEKNQJJSVDN-KVVVOXFISA-N
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Description

Oleic acid diethanolamine condensate (1/1) is a clear golden-brown viscous liquid. (NTP, 1992)

Scientific Research Applications

1. Catalyst in Organic Synthesis

Diethanolamine oleate is used in organic synthesis, particularly in the interaction between ethyl oleate and a mixture of tri- and diethanolamines. This process involves various catalysts like cation and anion exchange resins, potassium hydroxide, nickel oxalate, and tin (II) p-toluenesulfonate. The reaction is significant in manufacturing surfactants, detergents, cosmetics, pharmaceuticals, and dyes. The effectiveness of these catalysts in this reaction provides insight into the potential application of diethanolamine oleate in various chemical synthesis processes (Melnyk & Danyliuk, 2022).

2. Synthesis of Fatty Acid Diethanolamides

Diethanolamine oleate is utilized in the lipase-catalyzed synthesis of fatty acid diethanolamides, which are nonionic emulsifiers widely used in industries like cosmetics and as corrosion inhibitors. Various factors such as the contents of fatty acids, metal ions, and water affect the yields of diethanolamides, indicating the adaptability of diethanolamine oleate in industrial applications (Liu, Nag, & Shaw, 2001).

3. Potential in Cancer Research

In cancer research, particularly concerning colon cancer, diethanolamine derivatives have been studied. Research involving molecular docking and dynamics alongside density function theory indicates that diethanolamine can be used to alter molecular polarities, increasing the effectiveness of certain cancer-related compounds (Vlasiou, Petrou, Sarigiannis, & Pafiti, 2021).

4. Exploration in Metabolomics

Diethanolamine oleate is also explored in metabolomics studies, particularly concerning diet-induced disorders in phospholipid metabolism and its impact on metabolic diseases. This research provides a foundation for potential therapeutic targets in treating diet-related metabolic disorders (Ye et al., 2021).

5. Development of Surfactants

Its application extends to the development of surfactants. Studies involving the characterization of epoxidized and non-epoxidized fatty diethanolamides offer insights into the potential use of diethanolamine oleate in creating novel surfactants, which can have diverse applications in industries (Lee & Lee, 2010).

6. Tribological Properties in Lubricants

Diethanolamine oleate has been investigated for its tribological properties when used in lubricants. Studies on ionic liquid–based lubricants, including diethanolamine oleate, have shown potential in reducing friction and wear on metal surfaces, which is vital in industrial applications (Kreivaitis et al., 2020).

properties

CAS RN

13961-86-9

Product Name

Diethanolamine oleate

Molecular Formula

C22H45NO4

Molecular Weight

387.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-7H,1-4H2/b10-9-;

InChI Key

KQHZEKNQJJSVDN-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)NCCO

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)NCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)NCCO

boiling_point

469 to 473 °F at 760 mm Hg (NTP, 1992)

flash_point

greater than 200 °F (NTP, 1992)

Other CAS RN

13961-86-9
68130-87-0
68439-43-0
68855-44-7

physical_description

Oleic acid diethanolamine condensate (1/1) is a clear golden-brown viscous liquid. (NTP, 1992)
Liquid

Pictograms

Corrosive; Irritant

solubility

less than 1 mg/mL at 77° F (NTP, 1992)

synonyms

diethanolamine oleate

vapor_pressure

5.7 mm Hg at 77 °F ;  12.1 mm Hg at 108° F;  32.5 mm Hg at 149° F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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